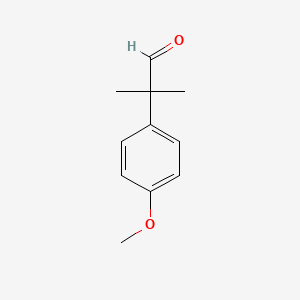

2-(4-Methoxyphenyl)-2-methylpropanal

描述

2-(4-Methoxyphenyl)-2-methylpropanal (CAS: Not explicitly provided) is an aldehyde derivative featuring a 4-methoxyphenyl group attached to a branched propanal backbone. This compound is synthesized via a reaction involving 2-fluoroanisole and isobutyronitrile in tetrahydrofuran (THF) under reflux conditions, using potassium hexamethyldisilazide (KHMDS) as a base . Its structure combines an electron-donating methoxy group with an aldehyde functional group, making it relevant in organic synthesis and materials science. The methoxy group enhances electronic delocalization, which can influence photophysical properties, as observed in related quinazoline derivatives .

属性

分子式 |

C11H14O2 |

|---|---|

分子量 |

178.23 g/mol |

IUPAC 名称 |

2-(4-methoxyphenyl)-2-methylpropanal |

InChI |

InChI=1S/C11H14O2/c1-11(2,8-12)9-4-6-10(13-3)7-5-9/h4-8H,1-3H3 |

InChI 键 |

SCBSHTCRFXBYQN-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C=O)C1=CC=C(C=C1)OC |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Aldehydes with Aromatic Substituents

3-(4-tert-Butylphenyl)-2-methylpropanal (Butylphenyl Methylpropional)

- Structure : Differs by substituting the methoxy group with a tert-butyl group at the para position.

- Properties : Widely used in fragrances due to its stability and low volatility. The tert-butyl group provides steric bulk, reducing reactivity compared to the methoxy-substituted analog. Safety evaluations by the Scientific Committee on Consumer Safety (SCCS) highlight its use in cosmetics .

- Key Contrast : The tert-butyl group is electron-donating via hyperconjugation but lacks the resonance effects of the methoxy group, leading to differences in electronic behavior and applications.

3-(4-Methoxyphenyl)-2-methylpropanal (Positional Isomer)

- Structure : Positional isomer with the methoxy group retained but the aldehyde at a different carbon.

- Properties: Not explicitly detailed in the evidence, but positional isomerism could alter steric and electronic profiles, affecting reactivity and intermolecular interactions .

Alcohol and Amine Derivatives

2-(4-Ethoxyphenyl)-2-methylpropanol

- Structure : Ethoxy group replaces methoxy, and the aldehyde is reduced to a primary alcohol.

- Properties : The ethoxy group slightly increases hydrophobicity compared to methoxy. The alcohol functional group reduces electrophilicity, making it less reactive in condensation reactions. Used in specialty chemicals and intermediates .

1-(4-Methoxyphenyl)-2-methylpropan-2-amine

- Structure : Aldehyde replaced by an amine group.

- Molecular weight: 179.26 g/mol (CAS: 64-13-1). Applications include pharmaceutical intermediates, though its biological activity is distinct from the aldehyde analog .

Functional Group Variations in Fluorescent Compounds

highlights that methoxyphenyl-substituted quinazoline derivatives (e.g., 5d and 5g ) exhibit enhanced fluorescence intensity and redshifted emission compared to fluorophenyl analogs (e.g., 5a–c ). The methoxy group’s strong electron-donating nature improves π-conjugation, increasing quantum yields and Stokes shifts. For example:

Data Tables

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。